molecular formula C27H44O3Si B12289242 [17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12289242
M. Wt: 444.7 g/mol
InChI Key: PLFHJOVTZWTAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound that belongs to the class of silyl-protected steroids. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group at the 17th position of the steroid backbone using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the protecting group or to reduce other functional groups within the molecule.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and bases like n-BuLi (n-Butyllithium) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, [17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is used as an intermediate in the synthesis of more complex molecules. Its silyl-protected hydroxyl group allows for selective reactions at other sites of the molecule .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of silyl-protected steroids on various biological pathways. It may also serve as a precursor for the synthesis of biologically active steroids .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various synthetic processes .

Mechanism of Action

The mechanism of action of [17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves the selective protection of the hydroxyl group at the 17th position. This protection prevents unwanted side reactions during subsequent synthetic steps. The silyl group can be removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific structure and the presence of the silyl-protected hydroxyl group. This feature allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C27H44O3Si

Molecular Weight

444.7 g/mol

IUPAC Name

[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3

InChI Key

PLFHJOVTZWTAMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.